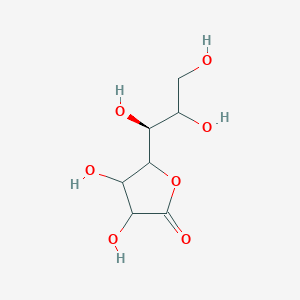
4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four chlorine atoms and a hydroxy-phenyl group attached to an isoindole-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the chlorination of isoindole derivatives followed by the introduction of the hydroxy-phenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications.
化学反应分析
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the isoindole ring.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
科学研究应用
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
作用机制
The mechanism by which 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its ability to form stable complexes with proteins and other biomolecules contributes to its biological activity.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione: Known for its unique chlorinated structure and hydroxy-phenyl group.
4,5,6,7-Tetrachloro-2-(3-methoxy-phenyl)-isoindole-1,3-dione: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
4,5,6,7-Tetrachloro-2-(3-amino-phenyl)-isoindole-1,3-dione:
Uniqueness
The uniqueness of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione lies in its specific combination of chlorine atoms and a hydroxy-phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H5Cl4NO3 |
|---|---|
分子量 |
377.0 g/mol |
IUPAC 名称 |
4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Cl4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(20)4-5/h1-4,20H |
InChI 键 |
RBBMXGGXOHFJBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11994116.png)
![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)
![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)

![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
